![molecular formula C18H17NOS B2539860 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(thiophen-2-yl)phenyl)methanone CAS No. 1796947-95-9](/img/structure/B2539860.png)
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(thiophen-2-yl)phenyl)methanone
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Overview
Description
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(thiophen-2-yl)phenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
- Anticancer Properties : Thiophene-based molecules have demonstrated anticancer activity . Researchers investigate their potential as novel chemotherapeutic agents.
- Anti-Inflammatory Effects : Some thiophene derivatives exhibit anti-inflammatory properties . Understanding their mechanisms can lead to the development of anti-inflammatory drugs.
- Antimicrobial Activity : Thiophenes have been explored for their antimicrobial effects . Researchers study their efficacy against bacteria, viruses, and fungi.
- Cardiovascular Applications : Certain thiophene-containing compounds possess antihypertensive and anti-atherosclerotic properties . Investigating their cardiovascular effects is crucial.
Organic Electronics and Semiconductors
Thiophenes play a pivotal role in organic electronics and material science:
- Organic Light-Emitting Diodes (OLEDs) : Thiophene-based materials are used in OLED fabrication, enhancing display technology .
Corrosion Inhibition
Thiophene derivatives find applications in industrial chemistry:
- Corrosion Inhibitors : Thiophenes act as corrosion inhibitors, protecting metals from degradation . Researchers explore their effectiveness in various environments.
Materials Science
Thiophenes contribute to material properties:
- Semiconductors : The incorporation of thiophene moieties enhances the electrical conductivity of organic semiconductors .
- Light-Emitting Materials : Thiophene-containing compounds are used in the design of luminescent materials .
Synthetic Chemistry
Various synthetic methods yield thiophene derivatives:
- Condensation Reactions : Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are common methods for obtaining thiophenes . These reactions allow access to diverse structures.
Other Applications
Mechanism of Action
Target of Action
The compound contains an 8-azabicyclo[3.2.1]oct-2-ene moiety . This structure is found in a family of compounds known as tropane alkaloids, which are known to interact with various neurotransmitter systems in the nervous system . .
Biochemical Pathways
The compound also contains a thiophene ring . Thiophene derivatives have been shown to exhibit a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects . The exact biochemical pathways this compound affects would depend on its specific targets and mode of action.
properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(4-thiophen-2-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NOS/c20-18(19-15-3-1-4-16(19)11-10-15)14-8-6-13(7-9-14)17-5-2-12-21-17/h1-3,5-9,12,15-16H,4,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMDNVLWPRUDGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=CC=C(C=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(thiophen-2-yl)phenyl)methanone |
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